2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5O2S/c1-9-17-18-13(23-9)16-12(21)8-19-6-7-20(14(19)22)11-5-3-2-4-10(11)15/h2-5H,6-8H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHKMXZGEVCGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxoimidazolidinone ring: This can be achieved by reacting 2-fluoroaniline with glyoxal in the presence of a base to form the intermediate 2-(2-fluorophenyl)imidazolidin-2-one.
Introduction of the thiadiazole moiety: The intermediate is then reacted with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and imidazolidinone structures. For instance, research into related compounds has demonstrated significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : A study on N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide showed promising results with IC50 values ranging from 9.4 to 97.6 μg/mL against liver (HepG2), breast (MCF-7), lung (A549), cervical (KB3-1), and leukemia (HL-60) cells. The HepG2 cells were particularly sensitive, indicating a strong anticancer effect .
Comparative Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | HepG2 | 9.4 |
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | MCF-7 | 50.0 |
| N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide | A549 | 97.6 |
Other Biological Activities
In addition to its anticancer properties, compounds similar to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide have been investigated for other therapeutic effects:
Mechanism of Action
The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aryl Group
Fluorinated Analogs
- N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide derivatives (e.g., 9b in ) :
The 4-fluorophenyl substitution in 9b reduces steric hindrance compared to the 2-fluorophenyl group in the target compound. This positional difference may alter binding kinetics, as ortho-substituents can restrict rotational freedom and influence receptor pocket interactions . - N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5j in ) :
The 4-fluorobenzylthio group enhances lipophilicity (logP ~2.8) compared to the target compound’s 5-methylthiadiazole group (logP ~2.2), suggesting divergent pharmacokinetic profiles .
Halogenated and Alkyl-Substituted Analogs
- N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f in ): The methylthio group improves aqueous solubility (melting point 158–160°C) compared to the target compound’s 2-fluorophenylimidazolidinone (predicted mp ~180–190°C) .
Core Heterocycle Modifications
Imidazolidinone vs. Benzimidazole Derivatives
Physicochemical and Spectroscopic Comparisons
*Predicted based on structural analogs.
Key Research Findings
- Fluorine Positional Effects : Ortho-fluorine in the target compound may improve blood-brain barrier penetration compared to para-substituted analogs (e.g., 9b) due to reduced polarity .
- Thiadiazole vs. Thiazole Cores : The 1,3,4-thiadiazole in the target compound offers greater metabolic stability than 1,3-thiazole derivatives (e.g., 9b), as evidenced by higher microsomal stability in vitro .
Biological Activity
The compound 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 328.34 g/mol . Its structure includes a fluorophenyl moiety and a thiadiazole ring, which are known to enhance biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H17FN4O2 |
| Molecular Weight | 328.34 g/mol |
| CAS Number | 1323318-02-0 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the imidazolidinone ring through the reaction of an appropriate amine with a carbonyl compound.
- Acylation to introduce the acetamide group.
- Electrophilic aromatic substitution to add substituents on the phenyl ring.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It was evaluated against various cancer cell lines, showing significant cytotoxic effects:
- K562 (Chronic Myelogenous Leukemia) : IC50 values indicated potent inhibition, with values around .
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of .
These results suggest that the presence of the thiadiazole moiety plays a critical role in enhancing anticancer activity.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In vitro assays against bacterial strains showed effective inhibition, particularly against Gram-positive bacteria. The presence of the fluorine atom in its structure is believed to enhance its lipophilicity and bioavailability .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of key enzymes associated with cancer cell proliferation.
- Induction of apoptosis in cancer cells through disruption of mitochondrial membrane potential .
Molecular docking studies suggest that it interacts with specific protein targets, which may lead to altered signaling pathways crucial for tumor growth and survival.
Case Studies
- Study on Antitumor Effects : A recent investigation into various thiadiazole derivatives demonstrated that compounds similar to this one significantly reduced cell viability in both LoVo and MCF-7 cell lines after 48 hours of treatment .
- Antimicrobial Evaluation : In another study, derivatives containing the thiadiazole structure were tested against multiple bacterial strains, revealing effective antimicrobial activity attributed to their unique structural features .
Q & A
Q. What are the recommended synthetic routes for 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling imidazolidinone and thiadiazole precursors via nucleophilic substitution or acylation. Key steps include:
- Step 1 : Formation of the imidazolidinone core using 2-fluorophenyl derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2 : Thiadiazole-2-amine activation using chloroacetyl chloride or similar acylating agents in solvents like DMF .
- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and reaction time (4–12 hours). Yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Key Characterization | Evidence |
|---|---|---|---|---|
| Imidazolidinone formation | 2-fluorophenylglycine, DCC, THF | 45–58% | IR (C=O stretch: 1680 cm⁻¹), ¹H NMR (δ 7.2–7.8 ppm, aromatic) | |
| Thiadiazole coupling | Chloroacetyl chloride, DMF, K₂CO₃ | 50–65% | ¹³C NMR (amide C=O: 170 ppm), HPLC purity >95% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm carbonyl stretches (imidazolidinone C=O at ~1680 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 7.2–7.8 ppm for fluorophenyl), thiadiazole NH (δ 10.2–10.8 ppm), and methyl groups (δ 2.4–2.6 ppm) .
- HPLC/LC-MS : Assess purity (>98%) and molecular ion peaks ([M+H]⁺ expected for C₁₆H₁₅FN₄O₂S₂: m/z 395.1) .
Advanced Research Questions
Q. How can contradictory data in literature regarding synthesis yields (e.g., 45% vs. 65%) be resolved?
- Methodological Answer : Discrepancies arise from variations in:
- Catalyst choice : Use of K₂CO₃ vs. NaH affects acylation efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiadiazole-2-amine .
- Purification methods : Column chromatography vs. recrystallization impacts final yield .
Recommendation : Replicate reactions under standardized conditions (e.g., DMF, 70°C, K₂CO₃) and compare with literature protocols .
Q. What mechanistic insights exist for the biological activity of this compound, particularly its interaction with enzyme targets?
- Methodological Answer : Preliminary studies on analogous thiadiazole-imidazolidinone hybrids suggest:
- COX-1/2 inhibition : Molecular docking shows hydrogen bonding between the acetamide group and Arg120/His90 residues .
- Antimicrobial activity : Thiadiazole sulfur atoms disrupt bacterial membrane integrity via lipid peroxidation .
Experimental Design : - Perform enzyme inhibition assays (e.g., COX-1/2 fluorometric kits) .
- Conduct MIC tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) with IC₅₀ comparisons .
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer : Focus on modifying:
- Fluorophenyl substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets .
- Thiadiazole substitutions : Replace 5-methyl with bulkier groups (e.g., 5-phenyl) to sterically hinder off-target interactions .
Validation : - Synthesize derivatives and compare IC₅₀ values in target vs. non-target assays .
- Use QSAR models to predict bioactivity based on logP and polar surface area .
Data Contradiction Analysis
Q. Why do some studies report higher cytotoxicity (IC₅₀ < 10 µM) while others show minimal activity (IC₅₀ > 50 µM)?
- Methodological Answer : Variations stem from:
- Cell line specificity : Sensitivity differences between HeLa (cervical) vs. MCF-7 (breast) cancer lines .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
Resolution : - Standardize assays using NCI-60 cell panels and fixed serum conditions .
- Validate via apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
